molecular formula C15H26N4O8 B12395881 H-Val-Gly-Ser-Glu-OH

H-Val-Gly-Ser-Glu-OH

Cat. No.: B12395881
M. Wt: 390.39 g/mol
InChI Key: KDZIGQIDPXKMBA-AUTRQRHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Val-Gly-Ser-Glu-OH is a tetrapeptide consisting of the amino acids valine, glycine, serine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Gly-Ser-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amine group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids, such as Fmoc (9-fluorenylmethyloxycarbonyl), are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Val-Gly-Ser-Glu-OH: can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the carboxyl group of glutamic acid.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of glutamic acid can produce glutamate derivatives.

Scientific Research Applications

H-Val-Gly-Ser-Glu-OH: has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Serves as a substrate for enzyme studies and protein engineering.

    Medicine: Investigated for its potential therapeutic properties, including its role in cell signaling and immune response.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-Val-Gly-Ser-Glu-OH involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, influencing various biochemical processes. The exact mechanism depends on the context in which the peptide is used, such as its role in enzyme catalysis or cell signaling.

Comparison with Similar Compounds

H-Val-Gly-Ser-Glu-OH: can be compared with other similar peptides, such as:

The uniqueness of This compound lies in its specific sequence and the resulting properties, making it suitable for particular research and industrial applications.

Properties

Molecular Formula

C15H26N4O8

Molecular Weight

390.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27)/t8-,9-,12-/m0/s1

InChI Key

KDZIGQIDPXKMBA-AUTRQRHGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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